![molecular formula C7H2Cl2F4O B1402262 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene CAS No. 1417566-94-9](/img/structure/B1402262.png)
2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene
Overview
Description
“2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, with two fluorine atoms, two chlorine atoms, and a methoxy group attached to it . The methoxy group itself contains two more fluorine atoms .
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents . For example, the synthesis of similar compounds has been reported to involve chlorination under liquid-phase conditions to afford certain intermediates, followed by vapor-phase fluorination . Another approach involves the protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a benzene ring (a six-membered ring with alternating double bonds) at its core. Two of the carbon atoms in the ring are bonded to fluorine atoms, two to chlorine atoms, and one to a methoxy group that contains two more fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive groups . The chlorine atoms might undergo nucleophilic aromatic substitution reactions when activated by strongly electron-attracting groups . The presence of fluorine atoms might also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the environment. For instance, a similar compound, 2-Chloro-3-fluoropyridine, has a molecular weight of 131.54, a refractive index of 1.509, a boiling point of 80 °C at 80 mmHg, and a density of 1.323 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-[chloro(difluoro)methoxy]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-5-3(10)1-2-4(11)6(5)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJDCMJVSACRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
![2-Bromo-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)
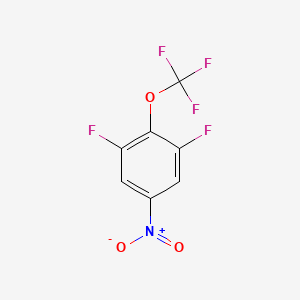


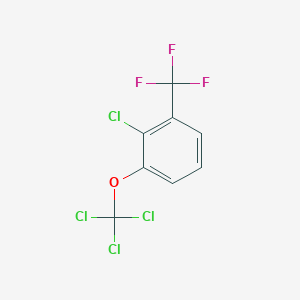
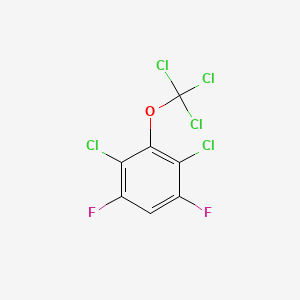
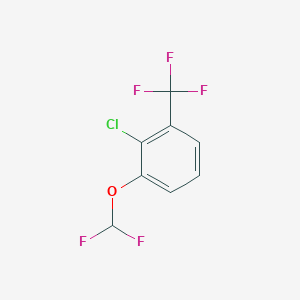

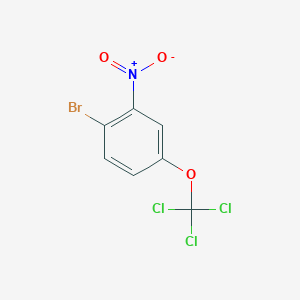
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)